4-[(3-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
4-[(3-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms This particular compound is characterized by the presence of a 3-chloroanilino group attached to the methylene bridge, which is further connected to the pyrazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation reaction between 3-chloroaniline and 3-methyl-1-phenyl-2-pyrazolin-5-one. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(3-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(3-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 4-[(3-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-chloroanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- 4-[(3-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
This compound is unique due to its specific structural features, such as the presence of the 3-chloroanilino group and the pyrazolone ring. These features contribute to its distinct chemical reactivity and potential biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
4-[(3-chlorophenyl)iminomethyl]-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-8-2-1-3-9(4-8)12-5-7-6-13-14-10(7)15/h1-6H,(H2,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLIPWMCAVULII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N=CC2=CNNC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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